molecular formula C12H13ClFN3O B2954092 2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1708765-78-9

2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2954092
CAS No.: 1708765-78-9
M. Wt: 269.7
InChI Key: VODKQARQZGDMBU-UHFFFAOYSA-N
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Description

2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a useful research compound. Its molecular formula is C12H13ClFN3O and its molecular weight is 269.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized in the synthesis and structural characterization of related molecules. For instance, compounds structurally similar to 2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol have been synthesized and analyzed using single crystal diffraction, revealing their molecular conformations and crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Neurokinin-1 Receptor Antagonism

A compound with a structure related to this compound demonstrated activity as a neurokinin-1 receptor antagonist, indicating potential clinical efficacy in emesis and depression (Harrison et al., 2001).

Structural Studies in Azolylmethanes

The compound has been a subject in studies comparing the crystal structures of various fungicidal azolylmethanes, which include derivatives structurally similar to it. These studies have helped in understanding the molecular and solution conformations of these compounds (Anderson et al., 1984).

Positron Emission Tomography (PET) Studies

Compounds structurally analogous to this compound have been used in PET studies, assisting in understanding the pharmacokinetics of related drugs in animal models (Livni et al., 1992).

π-Hole Tetrel Bonding Interactions

The compound has been involved in studies exploring π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This research contributes to the understanding of molecular interactions and bonding in similar compounds (Ahmed et al., 2020).

Fluorine-Proton Coupling Studies

Similar triazole derivatives with a 2-fluorophenyl substituent have been synthesized for studies on long-range fluorine-proton coupling, which are essential in understanding the molecular dynamics and interactions in these compounds (Kane et al., 1995).

Antimicrobial Activity

Research has been conducted on derivatives of this compound for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Nagamani et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that similar compounds can bind with high affinity to their targets , which could result in changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways , suggesting that this compound may also have wide-ranging effects.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable , suggesting that this compound may also have good bioavailability.

Result of Action

Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects.

Properties

IUPAC Name

2-[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(14)5-10(8)13/h3-5,7,18H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKQARQZGDMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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